molecular formula C33H29NO4 B11586347 4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl benzoate

4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl benzoate

Cat. No.: B11586347
M. Wt: 503.6 g/mol
InChI Key: KYZZXGOAPNDQRM-UHFFFAOYSA-N
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Description

4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl benzoate is a complex organic compound with a unique structure that combines multiple aromatic and aliphatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl benzoate typically involves multiple steps, starting from simpler organic molecules

    Formation of the Hexahydrobenzo[a]phenanthridin Core: This step often involves cyclization reactions under acidic or basic conditions.

    Introduction of Dimethyl and Methoxy Groups: These groups can be introduced via alkylation and methylation reactions using reagents such as methyl iodide and dimethyl sulfate.

    Esterification with Benzoic Acid: The final step involves the esterification of the phenolic hydroxyl group with benzoic acid, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while substitution reactions could introduce various functional groups such as halides or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its aromatic and aliphatic rings could be useful in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism by which 4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl benzoate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl benzoate lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C33H29NO4

Molecular Weight

503.6 g/mol

IUPAC Name

[4-(2,2-dimethyl-4-oxo-1,3,5,6-tetrahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl] benzoate

InChI

InChI=1S/C33H29NO4/c1-33(2)18-24-29-23-12-8-7-9-20(23)13-15-25(29)34-31(30(24)26(35)19-33)22-14-16-27(28(17-22)37-3)38-32(36)21-10-5-4-6-11-21/h4-17,31,34H,18-19H2,1-3H3

InChI Key

KYZZXGOAPNDQRM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)OC(=O)C6=CC=CC=C6)OC)C(=O)C1)C

Origin of Product

United States

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